![molecular formula C14H20Cl2N2O3S B288444 2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether, commonly known as DPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPE is an ether derivative of the sulfonamide-based carbonic anhydrase inhibitor, acetazolamide. The compound has been synthesized using various methods and has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
DPE inhibits the activity of carbonic anhydrase IX by binding to the enzyme's active site. Carbonic anhydrase IX plays a crucial role in regulating the pH of cancer cells, and its overexpression has been linked to tumor growth and metastasis. DPE's ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
DPE has been shown to have several biochemical and physiological effects, including its ability to inhibit carbonic anhydrase IX activity, reduce tumor growth and metastasis, and protect neurons from oxidative stress. Additionally, DPE has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPE has several advantages as a tool in scientific research, including its ability to selectively inhibit carbonic anhydrase IX, its low toxicity, and its ability to penetrate the blood-brain barrier. However, the compound also has several limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Zukünftige Richtungen
Several future directions for DPE research include the development of more potent and selective carbonic anhydrase IX inhibitors, the identification of new therapeutic targets for DPE, and the optimization of DPE's pharmacokinetic properties. Additionally, DPE's potential as a tool in drug discovery research and its use in the treatment of neurodegenerative diseases warrant further investigation.
Synthesemethoden
The synthesis of DPE involves the reaction of 4-ethyl-1-piperazine sulfonic acid with 2,5-dichloro-4-(chloromethyl)benzonitrile in the presence of a base such as potassium carbonate. The reaction yields DPE as a white crystalline solid with a melting point of 142-144°C.
Wissenschaftliche Forschungsanwendungen
DPE has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer cells. DPE has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPE has been used as a tool in drug discovery research to identify new compounds that can selectively inhibit carbonic anhydrase IX.
Eigenschaften
Produktname |
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether |
|---|---|
Molekularformel |
C14H20Cl2N2O3S |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-3-17-5-7-18(8-6-17)22(19,20)14-10-11(15)13(21-4-2)9-12(14)16/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
KLTUAKHFTHRKGQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




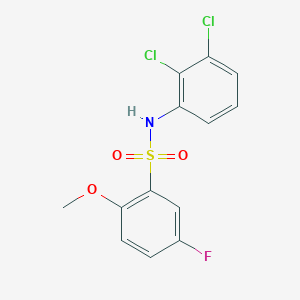
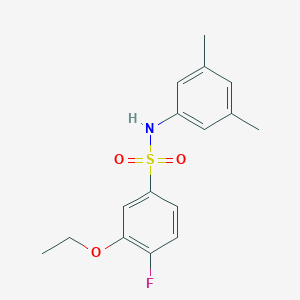
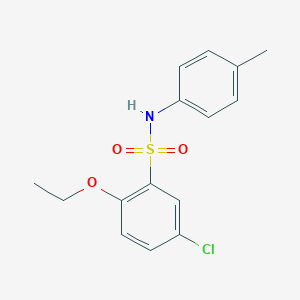
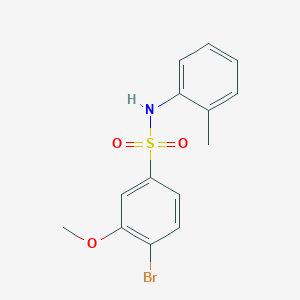
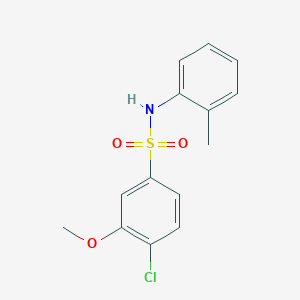

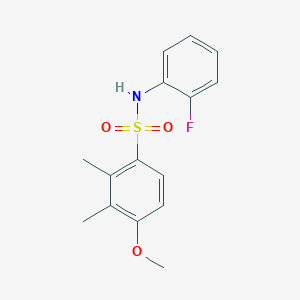
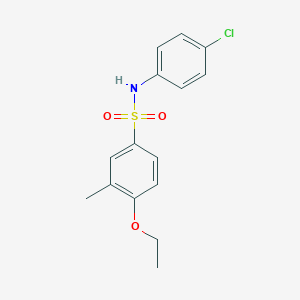

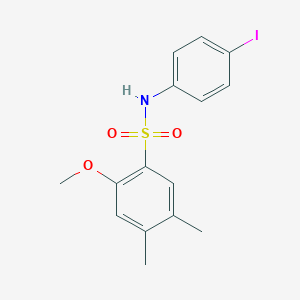
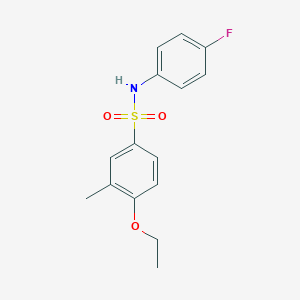
![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)